methyl 4-({[2-[(Z)-1-(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl]oxy}methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({[2-[(Z)-1-(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl]oxy}methyl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzofuran core, which is known for its diverse biological activities, and a benzoate ester group, which can influence its chemical reactivity and solubility.
Preparation Methods
The synthesis of methyl 4-({[2-[(Z)-1-(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl]oxy}methyl)benzoate typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the condensation of 5-bromo-2-methoxybenzaldehyde with a suitable benzofuran derivative under acidic or basic conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl 4-({[2-[(Z)-1-(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl]oxy}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 4-({[2-[(Z)-1-(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl]oxy}methyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s benzofuran core is known for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-({[2-[(Z)-1-(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl]oxy}methyl)benzoate involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these reactions can generate reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Methyl 4-({[2-[(Z)-1-(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl]oxy}methyl)benzoate can be compared with other similar compounds, such as:
Methyl 5-bromo-2-methylbenzoate: This compound has a similar bromine-substituted benzene ring but lacks the benzofuran core, making it less biologically active.
N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide: This Schiff base derivative shares the bromine and methoxy substituents but has different functional groups, leading to distinct chemical and biological properties.
4-{[1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one: Another Schiff base derivative with a different core structure, resulting in unique reactivity and applications.
The uniqueness of this compound lies in its combination of the benzofuran core and benzoate ester group, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C25H19BrO6 |
---|---|
Molecular Weight |
495.3 g/mol |
IUPAC Name |
methyl 4-[[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxymethyl]benzoate |
InChI |
InChI=1S/C25H19BrO6/c1-29-21-10-7-18(26)11-17(21)12-23-24(27)20-9-8-19(13-22(20)32-23)31-14-15-3-5-16(6-4-15)25(28)30-2/h3-13H,14H2,1-2H3/b23-12- |
InChI Key |
GDBOGJBPMNGHFL-FMCGGJTJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)C(=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.